Thanatin
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Overview
Description
Thanatin is a naturally occurring antimicrobial peptide first isolated from the insect Podisus maculiventris. This 21-residue-long peptide contains a single disulfide bond and exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as various species of fungi . This compound has garnered significant interest due to its potential in combating drug-resistant bacteria and its multiple modes of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thanatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation between cysteine residues is typically achieved through oxidation .
Industrial Production Methods: Recombinant DNA technology is another method for producing this compound. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces this compound, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Thanatin primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Amino acids, coupling reagents (e.g., HBTU, DIC), and protecting groups (e.g., Fmoc, Boc).
Disulfide Bond Formation: Oxidizing agents (e.g., iodine, air oxidation).
Major Products Formed: The primary product is the folded peptide with a single disulfide bond, which is essential for its antimicrobial activity .
Scientific Research Applications
Thanatin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in innate immunity and its interaction with bacterial membranes.
Industry: Potential use in agriculture as a biopesticide due to its antifungal properties.
Mechanism of Action
Thanatin exerts its antimicrobial effects by disrupting the bacterial outer membrane and inhibiting the lipopolysaccharide transport system. It binds to the N-terminal β-strand of the LptA protein, disrupting its interaction with LptC and causing defects in membrane assembly . Additionally, this compound can displace divalent cations on the bacterial outer membrane, leading to the release of lipopolysaccharides and further compromising membrane integrity .
Comparison with Similar Compounds
Thanatin is unique due to its single disulfide bond and β-hairpin structure. Similar antimicrobial peptides include:
Defensins: Cysteine-rich peptides with multiple disulfide bonds, found in various organisms.
Magainins: Amphipathic peptides isolated from frog skin, known for their broad-spectrum antimicrobial activity.
Cecropins: Linear peptides from insects, effective against Gram-negative bacteria.
This compound’s broad-spectrum activity and unique mode of action make it a promising candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C103H177N35O27S3 |
---|---|
Molecular Weight |
2433.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-7-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-16,19-bis(3-carbamimidamidopropyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C103H177N35O27S3/c1-9-54(5)79(135-97(161)80(55(6)10-2)134-94(158)73-29-21-44-138(73)99(163)78(53(3)4)133-93(157)72-28-20-43-137(72)98(162)65(24-13-16-39-106)127-84(148)60(23-12-15-38-105)125-90(154)69(50-139)121-76(144)48-107)96(160)130-67(46-57-30-32-58(141)33-31-57)88(152)132-71-52-168-167-51-70(91(155)126-64(34-35-74(108)142)86(150)122-62(26-18-41-117-102(112)113)85(149)128-66(100(164)165)36-45-166-8)131-82(146)59(22-11-14-37-104)120-77(145)49-119-95(159)81(56(7)140)136-87(151)63(27-19-42-118-103(114)115)123-83(147)61(25-17-40-116-101(110)111)124-89(153)68(47-75(109)143)129-92(71)156/h30-33,53-56,59-73,78-81,139-141H,9-29,34-52,104-107H2,1-8H3,(H2,108,142)(H2,109,143)(H,119,159)(H,120,145)(H,121,144)(H,122,150)(H,123,147)(H,124,153)(H,125,154)(H,126,155)(H,127,148)(H,128,149)(H,129,156)(H,130,160)(H,131,146)(H,132,152)(H,133,157)(H,134,158)(H,135,161)(H,136,151)(H,164,165)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t54-,55-,56+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-/m0/s1 |
InChI Key |
DCZCDYDLCVFDKH-OIOGWZQLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)[C@@H](C)O)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(C)O)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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